molecular formula C19H19F3N2O3S B11339058 N-(2,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339058
M. Wt: 412.4 g/mol
InChI Key: UVNAOWSHLKMSMC-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of difluorophenyl and fluorophenyl groups attached to a piperidine ring, along with a methanesulfonyl group and a carboxamide group

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H19F3N2O3S/c20-15-5-6-18(17(22)11-15)23-19(25)13-7-9-24(10-8-13)28(26,27)12-14-3-1-2-4-16(14)21/h1-6,11,13H,7-10,12H2,(H,23,25)

InChI Key

UVNAOWSHLKMSMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Fluorophenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with a fluorophenylmethanesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)acetamide: A simpler analog with similar difluorophenyl substitution.

    2-(2,4-difluorophenyl)pyridine: Another compound with difluorophenyl substitution but different core structure.

    N-(2,4-difluorophenyl)methanesulfonamide: Similar sulfonamide group but lacks the piperidine ring.

Uniqueness

N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the combination of its piperidine ring, difluorophenyl, and fluorophenylmethanesulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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